molecular formula C7H3Cl3O2 B1203168 2,4,6-Trichlorobenzoic acid CAS No. 50-43-1

2,4,6-Trichlorobenzoic acid

Cat. No. B1203168
CAS RN: 50-43-1
M. Wt: 225.5 g/mol
InChI Key: RAFFVQBMVYYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486950B2

Procedure details

A solution of 2,4,6-trichlorobenzoic acid (1.0 g, 4.0 mmol) in SOCl2 (5 mL) was heated to reflux for 30 min under nitrogen atmosphere. The reaction was concentrated under reduced pressure to give 2,4,6-trichlorobenzoyl chloride (900 mg, 93% yield), which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4](O)=[O:5].O=S(Cl)[Cl:15]>>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min under nitrogen atmosphere
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.